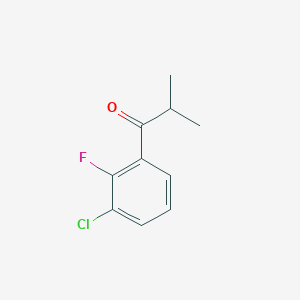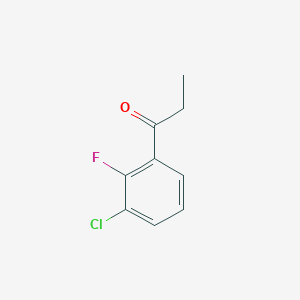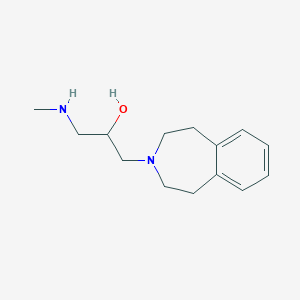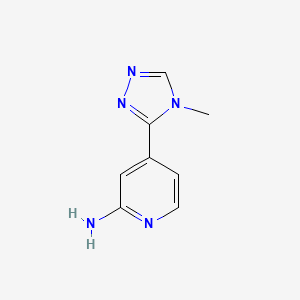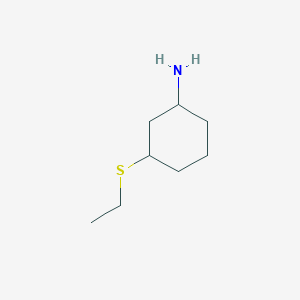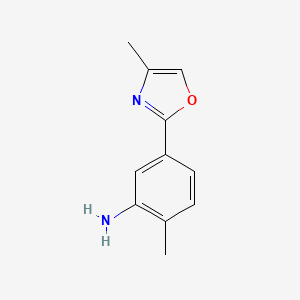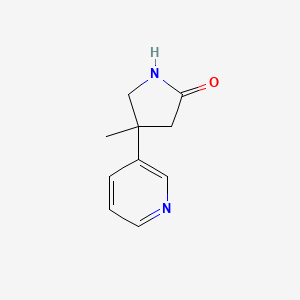
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one
Übersicht
Beschreibung
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one is a compound with the molecular weight of 176.22 . It is a member of pyrrolidines and a member of pyridines . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one is 1S/C10H12N2O/c1-10(5-9(13)12-7-10)8-3-2-4-11-6-8/h2-4,6H,5,7H2,1H3,(H,12,13) .
Chemical Reactions Analysis
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one has been identified as a novel antimalarial scaffold . It exhibits low-double-digit nanomolar activity against resistant Plasmodium falciparum laboratory strains and development of liver schizonts .
Wissenschaftliche Forschungsanwendungen
1. Drug Design and Cognitive Disorders
The compound 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, related to 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one, is notable in drug design, particularly as a selective brain penetrant PDE9A inhibitor. This compound has shown promise in the treatment of cognitive disorders, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerance in humans and its ability to elevate cGMP in cerebral spinal fluid, making it a valuable pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
2. Synthesis and Chemistry
Pyrrolidines, including derivatives of 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one, are significant in the field of synthetic chemistry. For instance, they are used in the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, demonstrating potential in various industrial applications such as dyes or agrochemical substances. The study of their synthesis and reaction mechanisms is crucial for advancing modern chemistry (Żmigrodzka et al., 2022).
3. Anticancer Activity
Compounds structurally similar to 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one have shown significant anticancer activity. For example, the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including pyrrolidine analogs, has been evaluated for their effectiveness against various human cancer cell lines. This highlights the potential of these compounds in the development of new anticancer drugs (Hadiyal et al., 2020).
4. Organocatalysis
The compound 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, structurally related to 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one, serves as a novel organocatalyst. It effectively catalyzes asymmetric Michael addition reactions, indicating its utility in the field of asymmetric synthesis and organic chemistry (Yan-fang, 2008).
5. Electrooptic Film Fabrication
In the realm of material science, heterocyclic "push-pull" chromophores structurally akin to 4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one have been synthesized and characterized for their use in electrooptic film fabrication. Their molecular architecture significantly influences film microstructure and optical/electrooptic response, underscoring their potential in advanced material applications (Facchetti et al., 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-methyl-4-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(5-9(13)12-7-10)8-3-2-4-11-6-8/h2-4,6H,5,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXMYWUQQWOOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(pyridin-3-yl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



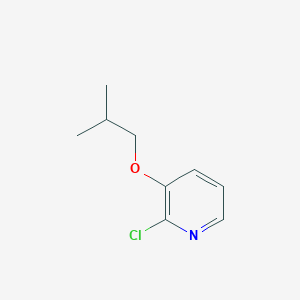
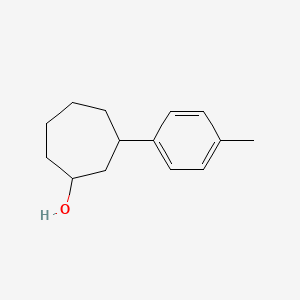
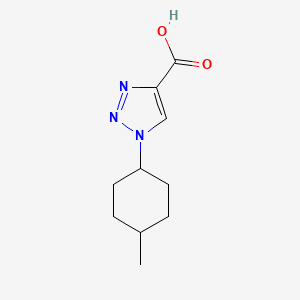
![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)
![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)
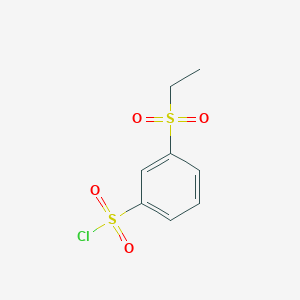
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)
